N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine

Catalog No.
S3318511
CAS No.
863971-66-8
M.F
C19H35N2P
M. Wt
322.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl...

CAS Number

863971-66-8

Product Name

N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine

IUPAC Name

N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine

Molecular Formula

C19H35N2P

Molecular Weight

322.5

InChI

InChI=1S/C19H35N2P/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8/h11-13H,9-10,14-15H2,1-8H3

InChI Key

MTBWGMDPQBSPGF-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C

N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine, commonly referred to as PNN, is a phosphine-containing compound characterized by its unique molecular structure, which includes a pyridine ring and a di-tert-butylphosphino group. The molecular formula of PNN is C₁₉H₃₅N₂P, with a molar mass of approximately 322.47 g/mol . This compound appears as a yellow liquid at room temperature, with a density of 0.936 g/mL and a boiling point of 130 °C under reduced pressure . It is sensitive to air and moisture, requiring careful storage conditions such as an argon-filled environment .

Typical of phosphine ligands, particularly in coordination chemistry. Its structure allows it to act as a bidentate ligand, forming stable complexes with transition metals. For instance, it has been noted for its role in catalyzing reactions involving palladium complexes, especially in carbonylation processes . The reactivity of PNN can be attributed to the presence of the phosphine group, which can coordinate to metal centers and facilitate various transformations.

The synthesis of N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine typically involves the reaction of pyridine derivatives with di-tert-butylphosphine and ethylamine. A common method includes:

  • Preparation of Di-tert-butylphosphino methyl pyridine: This can be achieved by reacting di-tert-butylphosphine with an appropriate pyridine derivative.
  • Formation of the final compound: The resulting phosphine intermediate is then treated with N-ethylethanamine to yield PNN.

This synthetic route highlights the importance of precise control over reaction conditions to ensure high yields and purity .

N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine has potential applications in:

  • Catalysis: As a ligand in transition metal-catalyzed reactions, particularly in carbonylation and coupling reactions.
  • Material Science: Its unique properties may be harnessed in the development of new materials or coatings.
  • Pharmaceuticals: Investigated for potential uses in drug development due to its interaction capabilities with metal ions.

Interaction studies involving PNN focus on its coordination behavior with various transition metals. These studies reveal that PNN forms stable complexes that can enhance catalytic activity in processes like cross-coupling reactions or carbonylation. The ability of PNN to stabilize metal centers is crucial for improving reaction efficiency and selectivity .

Several compounds share structural similarities with N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine, particularly those containing di-tert-butylphosphino groups attached to pyridine rings. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-Bis(di-tert-butylphosphinomethyl)pyridineC₂₃H₄₃NPContains two di-tert-butylphosphinomethyl groups; used widely in catalysis due to its bidentate nature .
2-(Di-tert-butylphosphinomethyl)-6-diethylaminomethylpyridineC₂₁H₃₉N₂PSimilar structure but incorporates diethylamine; shows different catalytic properties .
1,2-Bis(di-tert-butylphosphinomethyl)benzeneC₂₄H₄₉P₂A diphosphine ligand known for its exceptional catalytic performance in palladium-catalyzed reactions .

Uniqueness

N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine stands out due to its specific combination of a pyridine ring with a phosphine group and an ethylene amine moiety. This unique structure enhances its ability to act as a versatile ligand in various catalytic applications while potentially offering distinct biological activities compared to other similar compounds.

XLogP3

3

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

N-({6-[(Di-tert-butylphosphanyl)methyl]pyridin-2-yl}methyl)-N-ethylethanamine

Dates

Modify: 2023-08-19

Explore Compound Types